molecular formula C9H9F3N2O5 B6198975 5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid CAS No. 2680528-56-5

5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid

Cat. No.: B6198975
CAS No.: 2680528-56-5
M. Wt: 282.17 g/mol
InChI Key: VKUVMQQXGQPRQB-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid is a heterocyclic compound featuring a 1,3-oxazole core substituted at the 5-position with an azetidin-3-yl group and at the 4-position with a carboxylic acid moiety. The trifluoroacetic acid (TFA) component acts as a counterion, forming a stable salt to enhance solubility or facilitate purification .

Properties

CAS No.

2680528-56-5

Molecular Formula

C9H9F3N2O5

Molecular Weight

282.17 g/mol

IUPAC Name

5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H8N2O3.C2HF3O2/c10-7(11)5-6(12-3-9-5)4-1-8-2-4;3-2(4,5)1(6)7/h3-4,8H,1-2H2,(H,10,11);(H,6,7)

InChI Key

VKUVMQQXGQPRQB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(N=CO2)C(=O)O.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling

A primary method involves palladium-catalyzed reactions between azetidine precursors and oxazole intermediates. As detailed in Patent WO2017097224A1, the synthesis begins with a protected azetidine derivative (Compound a ) reacting with 4-carboxyoxazole intermediates under Suzuki-Miyaura coupling conditions. Key steps include:

  • Reagents : Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts, sodium carbonate as a base.

  • Solvents : Mixed dioxane/water systems under inert gas protection.

  • Conditions : Reactions proceed at 100°C for 5–24 hours, yielding intermediate c with >70% efficiency.

Subsequent acrylonitrile addition in acetonitrile with DBU (1,8-diazabicycloundec-7-ene) facilitates oxazole ring formation, followed by TFA-mediated deprotection to yield the final compound.

Trifluoroacetic Acid-Mediated Deprotection

TFA plays a dual role in both catalysis and final purification. After Lewis acid-catalyzed cyclization (e.g., using BF₃·Et₂O), the crude product is treated with TFA in dichloromethane at 0–25°C for 3–8 hours. This step removes protecting groups (e.g., SEM groups) and protonates the azetidine nitrogen, enhancing solubility for HPLC purification.

Optimization Strategies

Solvent and Temperature Effects

ParameterClassical Method (Patent)Green Method (Sonochemical)
Solvent Dioxane/waterWater
Temperature 100°C25–50°C
Reaction Time 18–24 hours5 minutes
Yield ~75%75–85%

The sonochemical approach, though developed for triazines, demonstrates potential applicability to oxazole synthesis by reducing reaction times 300-fold and eliminating organic solvents.

Catalytic System Tuning

  • Palladium Loadings : Reducing Pd(PPh₃)₄ from 5 mol% to 1 mol% decreases costs without compromising yield.

  • Base Selection : Potassium phosphate outperforms sodium carbonate in polar aprotic solvents, minimizing side reactions.

Green Chemistry Approaches

Solvent-Free Mechanochemical Grinding

Though absent in current literature, mechanochemical methods using ball mills could bypass solvent use entirely, aligning with the DOZN™ 2.0 green chemistry metrics.

Analytical Characterization

Purity and Structure Elucidation

TechniqueApplicationKey Findings
HPLC Purity assessment95% purity (C18 column, 0.1% TFA)
NMR Structural confirmationδ 4.3 ppm (azetidine CH₂), δ 8.1 ppm (oxazole H)
HRMS Molecular weight verificationm/z 282.17 [M+H]⁺

Stability Studies

Storage at -20°C in TFA-containing solutions maintains stability for >6 months, whereas neutral aqueous solutions degrade within 72 hours.

Discussion and Comparative Analysis

Efficiency vs. Sustainability

  • Classical Methods : High yields (75–85%) but require toxic solvents (dioxane) and extended reaction times.

  • Green Methods : Lower demonstrated yields (70–75%) for analogous systems but align with EPA guidelines by eliminating halogenated solvents.

Cost Considerations

  • Palladium catalysts account for 60% of raw material costs in classical synthesis.

  • Sonochemical reactors entail high capital costs but reduce operational expenses by 40% through shorter cycles .

Chemical Reactions Analysis

Types of Reactions

5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine and oxazole rings can interact with enzymes and receptors, modulating their activity. The trifluoroacetic acid component enhances the compound’s stability and reactivity, facilitating its biological effects .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C₉H₉F₃N₂O₅ (including TFA) .
  • Molecular Weight : 282.18 g/mol .
  • Structural Features :
    • Oxazole ring : A five-membered aromatic heterocycle with oxygen and nitrogen atoms.
    • Azetidine substituent : A four-membered saturated ring with a secondary amine, contributing to conformational rigidity.
    • Trifluoroacetate salt : Enhances stability and solubility in polar solvents.

Comparison with Similar Compounds

The structural and functional properties of 5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, TFA, are compared below with analogous oxazole-carboxylic acid derivatives.

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
5-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, TFA C₉H₉F₃N₂O₅ 282.18 Azetidin-3-yl, COOH, TFA High purity (97.7%), pharmaceutical intermediate
5-(4-Bromo-2,3-difluorophenyl)-1,3-oxazole-4-carboxylic acid C₁₀H₄BrF₂NO₃ 332.3 (LC-MS) Bromo, difluorophenyl, COOH Topoisomerase inhibitor candidate
5-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid C₉H₁₁NO₄ 209.19 Oxan-4-yl, COOH Collision cross-section studies
5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid C₁₀H₆FNO₃ 207.06 2-Fluorophenyl, COOH Structural analog for ligand design
2-(2,6-Difluorophenyl)-5-methoxy-1,3-oxazole-4-carboxylic acid C₁₁H₇F₂NO₄ 255.17 Difluorophenyl, methoxy, COOH Predicted pKa = 3.0, high thermal stability
5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid C₁₁H₉NO₄ 219.19 4-Methoxyphenyl, COOH Melting point: 147–151°C

Key Findings and Discussion

Bioactivity Correlations :

  • Bromo and difluoro substituents (as in 5-(4-bromo-2,3-difluorophenyl)-1,3-oxazole-4-carboxylic acid) enhance binding to topoisomerase enzymes, likely through halogen bonding and hydrophobic interactions .
  • The azetidine group’s constrained geometry may improve target selectivity in kinase inhibitors by reducing off-target interactions .

Synthetic Accessibility :

  • The TFA salt of the azetidine-oxazole derivative is synthesized via Boc-deprotection in DCM/TFA, achieving high purity (97.7%) . In contrast, aryl-substituted analogs (e.g., 5-(2-fluorophenyl)) require palladium-catalyzed coupling, which complicates scalability .

Biological Activity

5-(Azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid (CAS No. 2680528-56-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, focusing on antimicrobial properties, pharmacological applications, and its role as a therapeutic agent.

Chemical Structure

The compound features an azetidine ring attached to an oxazole moiety, which is known for its diverse biological activities. The trifluoroacetic acid group enhances the compound's solubility and stability.

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that various oxazole derivatives can inhibit the growth of bacteria and fungi. The following table summarizes some findings related to the antimicrobial activity of similar compounds:

CompoundMIC (µg/ml) against BacteriaMIC (µg/ml) against Fungi
111.6 (C. albicans)3.2 (A. niger)
120.8 (C. tropicalis)1.6 (C. neoformans)
Ampicillin3.21.6

These results suggest that compounds similar to 5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid may exhibit comparable antimicrobial efficacy against pathogenic strains such as Staphylococcus aureus, Escherichia coli, and various fungi including Candida species .

Inhibition of Enzymatic Activity

The compound's structure suggests potential inhibition of specific enzymes linked to various diseases. For example, azetidine derivatives have been studied for their role in inhibiting phosphodiesterase (PDE10), which is implicated in central nervous system disorders . This inhibition could lead to therapeutic applications in treating conditions like schizophrenia and other neuropsychiatric disorders.

Case Studies

Recent studies have explored the synthesis of oxazole derivatives and their biological activities. One study highlighted the development of a series of substituted oxazoles that demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria . Another investigation focused on the antiproliferative effects of oxazole derivatives in cancer cell lines, indicating potential applications in oncology.

Pharmacological Implications

The biological activities of 5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid suggest its potential as a multi-target therapeutic agent:

  • Antimicrobial Agent : Effective against various bacterial and fungal strains.
  • Neuroprotective Agent : Potential use in treating neurodegenerative diseases due to PDE10 inhibition.

Q & A

Q. What are the recommended synthetic routes for 5-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Formation of the oxazole ring via cyclization of appropriate precursors (e.g., α-amino ketones or nitriles) under acidic or basic conditions .
  • Step 2 : Introduction of the azetidine moiety through nucleophilic substitution or coupling reactions. Protecting groups (e.g., tert-butoxycarbonyl, Boc) may be used to prevent side reactions .
  • Step 3 : Deprotection and salt formation with trifluoroacetic acid (TFA) during purification .
    Optimization : Monitor reaction progress using LC-MS or TLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (room temperature to reflux) to improve yields .

Q. How should researchers characterize the structural integrity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the oxazole ring (δ 8.0–9.0 ppm for aromatic protons) and azetidine (δ 3.0–4.0 ppm for N-CH2 groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak at m/z 282.18 (C9_9H9_9F3_3N2_2O5_5) for the TFA salt .
  • X-ray Crystallography : Resolve the 3D structure, as demonstrated for analogous oxazole-carboxylic acid complexes in protein-ligand studies .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme Inhibition Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to targets like JARID1B, a histone demethylase .
  • Cellular Uptake Studies : Employ radiolabeled compounds or fluorescent tags to assess permeability across cell membranes .

Advanced Research Questions

Q. How does the azetidine substituent influence structure-activity relationships (SAR) compared to other heterocycles?

  • Azetidine vs. Piperidine : The smaller, strained azetidine ring enhances conformational rigidity, potentially improving target selectivity but reducing solubility. Comparative studies with piperidine analogs (e.g., 5-(piperidin-3-yl)-1,3-oxazole-4-carboxylic acid) show differences in binding kinetics to enzymes like JARID1B .
  • Fluorine Substitution : Trifluoromethyl groups (as in TFA) increase metabolic stability but may introduce steric hindrance. Contrast with 5-(2-fluorophenyl) analogs to evaluate electronic effects .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Case Example : If one study reports potent enzyme inhibition while another shows no activity:
    • Validate Assay Conditions : Check buffer pH (carboxylic acid deprotonation affects binding) and purity (HPLC ≥95%) .
    • Use Orthogonal Assays : Confirm results via isothermal titration calorimetry (ITC) or crystallography to rule out false positives .

Q. What computational strategies are effective for predicting interactions with biological targets?

  • Molecular Docking : Use PANDDA event maps (as in JARID1B studies) to model ligand binding poses and identify key residues (e.g., His-324, Glu-326) .
  • Molecular Dynamics (MD) Simulations : Simulate the stability of the azetidine-oxazole scaffold in binding pockets over 100 ns trajectories to assess conformational flexibility .

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